2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
Description
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Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4S/c1-23(2)15-17-5-3-7-20(22(17)28-23)27-16-21(25)24(18-9-12-26-13-10-18)11-8-19-6-4-14-29-19/h3-7,14,18H,8-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRMRWNTFBOOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N(CCC3=CC=CS3)C4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex organic molecule with potential biological applications. Its unique structure incorporates various functional groups that may contribute to its biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.44 g/mol. The structural components include:
- Benzofuran moiety : Known for its diverse biological activities.
- Tetrahydropyran ring : Often associated with enhanced solubility and bioavailability.
- Thiophene group : Contributes to the electronic properties and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds structurally similar to this one exhibit significant anticancer properties, particularly through the inhibition of indoleamine 2,3-dioxygenase (IDO). IDO plays a crucial role in immune regulation and tumor progression. Inhibition of this enzyme can enhance anti-tumor immunity and improve the efficacy of cancer therapies .
Immunomodulatory Effects
The compound may also possess immunomodulatory effects, influencing T-cell activation and regulatory pathways. This could be particularly relevant in autoimmune diseases or conditions where immune modulation is beneficial .
Study 1: IDO Inhibition
A study explored the effects of compounds similar to this compound on IDO activity. Results demonstrated that these compounds effectively reduced IDO levels in vitro, leading to enhanced T-cell responses against tumors .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related benzofuran derivatives. The findings revealed significant activity against various bacterial strains, suggesting potential applications in treating infections .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.44 g/mol |
| IUPAC Name | This compound |
| Primary Biological Targets | IDO, T-cell receptors |
Scientific Research Applications
Biological Activities
- Antioxidant Properties : Studies have indicated that compounds with similar structures exhibit antioxidant activities. The presence of the benzofuran and thiophene moieties may enhance the compound's ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Research has shown that derivatives of benzofuran compounds can exhibit anti-inflammatory properties. This suggests that 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide may also possess similar effects, making it a candidate for further investigation in inflammatory disease models.
- Neuroprotective Potential : Some studies indicate that compounds containing benzofuran structures have neuroprotective effects. This opens avenues for exploring its application in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Therapeutic Applications
- Drug Development : The unique structure of this compound positions it well for drug development. Its potential to interact with various biological targets can be explored using structure-activity relationship (SAR) studies to optimize efficacy and minimize toxicity.
- Cancer Research : Given the structural characteristics associated with anticancer activity in similar compounds, there is potential for this molecule to be evaluated in cancer research settings. Investigating its effects on cancer cell lines could yield valuable insights into its therapeutic viability.
- Pharmaceutical Formulations : The compound's solubility and stability characteristics can be studied for formulation into pharmaceutical products aimed at treating conditions related to oxidative stress or inflammation.
Case Studies and Research Findings
Recent studies have highlighted the importance of similar compounds in medicinal chemistry:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:
- Alkylation of the 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol intermediate with a bromoacetamide derivative.
- Subsequent coupling with tetrahydro-2H-pyran-4-amine and thiophen-2-ylethylamine under basic conditions (e.g., NaH in THF).
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
- Purity optimization can be achieved using preparative HPLC with a C18 column and acetonitrile/water mobile phase .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- Spectroscopy : and NMR (400–500 MHz in CDCl or DMSO-d) to confirm substituent connectivity. HRMS (ESI-TOF) for molecular ion verification (e.g., [M+H] observed vs. calculated) .
- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves the 3D structure, confirming stereochemistry and hydrogen-bonding patterns (e.g., dihedral angles between benzofuran and pyran rings) .
Q. What in vitro assays are suitable for initial pharmacological evaluation?
- Methodological Answer :
- Receptor Binding : Radioligand displacement assays (e.g., using -labeled ligands) to assess affinity for CNS targets like serotonin or dopamine receptors.
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC determination via dose-response curves .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Methodological Answer :
- Catalyst Screening : Test Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination) for stereocontrol .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to minimize side reactions.
- Temperature Control : Lower temperatures (−78°C to 0°C) for kinetically controlled steps to enhance selectivity .
Q. How can discrepancies in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Validate cell lines (e.g., HEK293 vs. CHO) and ligand batch consistency.
- Metabolite Interference : Use LC-MS to identify active metabolites in cell lysates that may skew IC values .
Q. What computational models predict metabolic stability and oxidation sites?
- Methodological Answer :
- QSAR Models : Use Schrödinger’s ADMET Predictor or MetaCore to identify vulnerable sites (e.g., tetrahydro-pyran ring oxidation).
- Docking Studies : Simulate cytochrome P450 interactions (e.g., CYP3A4) to prioritize sites for deuterium substitution to block metabolism .
Q. How is hydrolytic stability evaluated under physiological conditions?
- Methodological Answer :
- pH-Varied Stability : Incubate the compound in buffers (pH 1–9, 37°C) and monitor degradation via HPLC-UV at 254 nm.
- Degradation Kinetics : Calculate half-life () using first-order kinetics; identify hydrolysis products via LC-MS/MS .
Q. How to address contradictory receptor binding data in enantiomeric mixtures?
- Methodological Answer :
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers and retest binding affinities.
- Crystallographic Validation : Compare resolved enantiomer structures with receptor active sites to explain selectivity differences .
Data Contradiction Analysis
- Example Case : Conflicting IC values in kinase inhibition assays may arise from:
- ATP Concentration Variability : Standardize ATP levels (e.g., 1 mM vs. 10 μM) to ensure consistent competition dynamics.
- Protein Batch Effects : Use recombinant kinases from a single vendor (e.g., SignalChem) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
